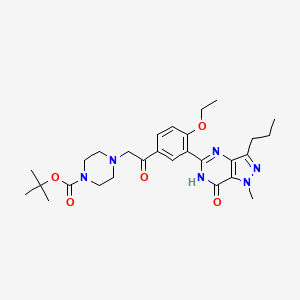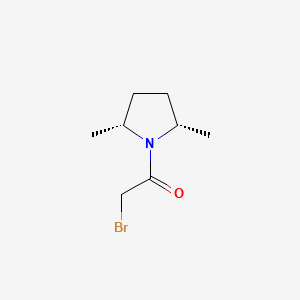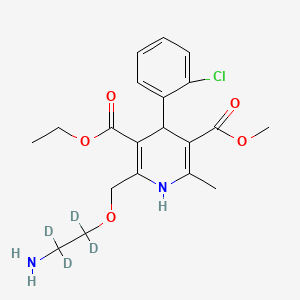![molecular formula C15H33NOSi B587170 (R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine CAS No. 672314-51-1](/img/structure/B587170.png)
(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, or (R)-1-Bt-DMSC, is an organic compound with a range of scientific and industrial applications. It is a chiral amine, which means it has an asymmetrical molecular structure, and is used in a variety of chemical synthesis processes. In
Aplicaciones Científicas De Investigación
(R)-1-Bt-DMSC has a range of scientific applications, including use as a chiral building block in organic synthesis, as a catalyst in asymmetric synthesis, and as a reagent in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of enzymes, peptides, and other biologically active molecules. Additionally, (R)-1-Bt-DMSC is used in the synthesis of polymers, and in the production of a variety of materials, such as plastics, rubbers, and coatings.
Mecanismo De Acción
The mechanism of action of (R)-1-Bt-DMSC is based on its ability to form hydrogen bonds with other molecules. These hydrogen bonds are formed when the compound binds to a substrate molecule, such as an enzyme or receptor, and the hydrogen atoms of the compound interact with the electron-rich regions of the substrate molecule. This interaction then triggers a series of chemical reactions, which can result in the synthesis of new molecules, or the activation of a cellular process.
Biochemical and Physiological Effects
(R)-1-Bt-DMSC has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties, and has been used in the treatment of various diseases and conditions, such as cancer and autoimmune disorders. Additionally, (R)-1-Bt-DMSC has been shown to have an inhibitory effect on the growth of certain bacteria, and has been used in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-1-Bt-DMSC has a number of advantages when used in laboratory experiments. It is a mild and efficient reaction that can be used to synthesize a wide range of compounds. Additionally, it is relatively inexpensive and can be stored for long periods of time without degrading. However, (R)-1-Bt-DMSC also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the reaction is temperature-sensitive, and must be carefully monitored to ensure that the desired product is formed.
Direcciones Futuras
There are a number of potential future directions for (R)-1-Bt-DMSC. It has been shown to have a range of applications in organic synthesis, and further research could be done to explore its potential as a catalyst in other reactions. Additionally, further research could be done to explore its potential use in the synthesis of pharmaceuticals and other biologically active molecules. Additionally, further research could be done to explore its potential use in the synthesis of polymers and other materials, and its potential use in the treatment of diseases and conditions.
Métodos De Síntesis
(R)-1-Bt-DMSC is synthesized from a combination of cyclohexanone and tert-butyldimethylsilyl chloride. The two compounds are reacted together in a solvent such as dichloromethane, to form the desired product. This reaction is known as a Wittig reaction, and is a type of nucleophilic substitution reaction. The Wittig reaction is a useful synthetic route for the preparation of (R)-1-Bt-DMSC, as it is a mild and efficient method that can be used to synthesize a variety of compounds.
Propiedades
IUPAC Name |
(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NOSi/c1-12(16)14-9-7-13(8-10-14)11-17-18(5,6)15(2,3)4/h12-14H,7-11,16H2,1-6H3/t12-,13?,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMNCCXUDNEXKJ-IYXRBSQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741235 |
Source


|
| Record name | (1R)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine | |
CAS RN |
672314-51-1 |
Source


|
| Record name | (1R)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)
![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)


![2-(5-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B587100.png)
![(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B587102.png)
![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![Phenyl (4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}phenyl)carbamate](/img/structure/B587107.png)
